Methyl 2-{[4-methyl-6-(morpholin-4-YL)pyrimidin-2-YL]sulfanyl}acetate
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Overview
Description
Methyl 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound that features a pyrimidine ring substituted with a morpholine group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group. This intermediate is then esterified with methyl acetate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The morpholine group can interact with biological receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine: Shares the pyrimidine and morpholine structure but lacks the sulfanyl and ester groups.
2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine: Similar pyrimidine structure with different substitution patterns.
Uniqueness
Methyl 2-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}acetate is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C12H17N3O3S |
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Molecular Weight |
283.35 g/mol |
IUPAC Name |
methyl 2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C12H17N3O3S/c1-9-7-10(15-3-5-18-6-4-15)14-12(13-9)19-8-11(16)17-2/h7H,3-6,8H2,1-2H3 |
InChI Key |
WEQDZQLGVCETHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)OC)N2CCOCC2 |
solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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